molecular formula C15H26O2 B126017 4,10-Aromadendranediol CAS No. 70051-38-6

4,10-Aromadendranediol

Cat. No.: B126017
CAS No.: 70051-38-6
M. Wt: 238.37 g/mol
InChI Key: DWNPMJOWAWGIMM-HTKHVQBFSA-N
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Description

4,10-Aromadendranediol is a natural sesquiterpene alcohol isolated from the dried twigs of the Baccharis gaudichaudiana plant. This compound has garnered significant attention due to its ability to promote neurite outgrowth in neuronal cells, making it a promising candidate for the treatment of brain diseases .

Scientific Research Applications

4,10-Aromadendranediol has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of 4,10-Aromadendranediol (ARDD) is the ERK signaling pathway . This pathway plays a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and survival .

Mode of Action

ARDD interacts with its targets by activating the ERK signaling pathway . It significantly enhances neurite outgrowth in NGF-treated PC12 cells and N1E115 cells in a time-dependent manner .

Biochemical Pathways

ARDD affects the ERK1/2 and the downstream GSK-3β pathways . It significantly increases the phosphorylation of ERK1/2 and the downstream GSK-3β, subsequently induces β-catenin expression and up-regulates the gene expression of the Wnt ligands Fzd1 and Wnt3a in neuronal cells . The neurite outgrowth-promoting effect of ARDD in neuronal cells is abolished by pretreatment with the specific ERK1/2 inhibitor PD98059, but is partially reversed by XAV939, an inhibitor of the Wnt/β-catenin pathway .

Result of Action

ARDD exhibits neurite outgrowth-inducing activity in neurons via activation of the ERK signaling pathway . It also increases the expression of BDNF, CREB, and GAP-43 in N1E115 cells, which is reversed by pretreatment with PD98059 . These results suggest that ARDD may be beneficial to the treatment of brain diseases .

Action Environment

In N1E115 cells subjected to oxygen and glucose deprivation (OGD), pretreatment with ARDD significantly enhances the phosphorylation of ERK1/2 and induces neurite outgrowth . This suggests that the action, efficacy, and stability of ARDD can be influenced by environmental factors such as oxygen and glucose levels .

Safety and Hazards

There is limited information available on the safety and hazards of 4,10-Aromadendranediol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,10-Aromadendranediol can be synthesized through the extraction and concentration of acetone medicinal extracts from soft coral. The process involves several steps, including the isolation and purification of the compound from the plant material .

Industrial Production Methods

The industrial production of this compound typically involves large-scale extraction from Baccharis gaudichaudiana. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4,10-Aromadendranediol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10-Aromadendranediol is unique due to its specific activation of the ERK signaling pathway, which distinguishes it from other similar compounds. Its ability to significantly enhance neurite outgrowth and neuronal differentiation makes it a promising candidate for therapeutic applications in brain diseases .

Properties

IUPAC Name

(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10-,11-,12-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNPMJOWAWGIMM-HTKHVQBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C3C(CCC3(C)O)C(CC2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@H]1CC[C@]3(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127890
Record name (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70051-38-6
Record name (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70051-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the biological activity of 4,10-aromadendranediol?

A1: this compound has been shown to induce neuritogenesis, the formation of new neuronal projections (neurites), in neuronal cells in vitro. [] This suggests a potential role for this natural product in promoting neuronal growth and development.

Q2: How does this compound exert its neuritogenic effects?

A2: Research indicates that this compound promotes neuritogenesis through the activation of the extracellular signal-regulated kinase (ERK) pathway. [] The ERK pathway is a key signaling cascade involved in cell growth, differentiation, and survival. Further studies are needed to fully elucidate the molecular mechanisms underlying this interaction.

Q3: Where has this compound been identified in nature?

A3: While the provided abstracts do not explicitly state the source of this compound, it was found alongside other compounds, including gaudichanolides A and B, in the dried twigs of Baccharis gaudichaudiana. [] This suggests that Baccharis gaudichaudiana may be a natural source of this compound.

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